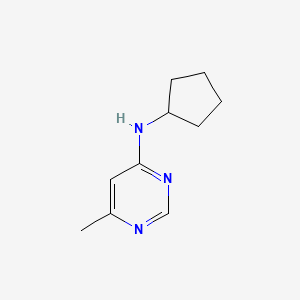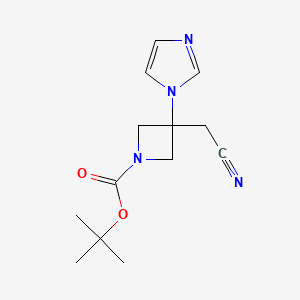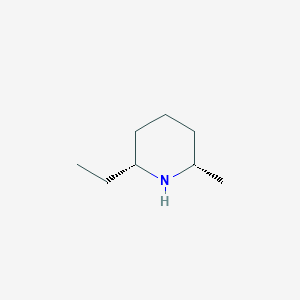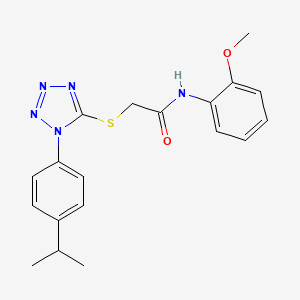![molecular formula C20H16ClN5O3 B2511472 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 852440-93-8](/img/structure/B2511472.png)
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A series of derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their antitumor activity. For example, El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, testing their antitumor activity against human breast adenocarcinoma cell lines. Among these derivatives, a compound closely related to the specified chemical showed significant activity with an IC50 value comparable to that of the reference antitumor drug doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).
Cytotoxic Activity
Al-Sanea et al. (2020) attached different aryloxy groups to C2 of the pyrimidine ring in a compound similar to the one , with the goal of finding new anticancer agents. The synthesized compounds were tested for their cytotoxic activity on 60 cancer cell lines, with one compound demonstrating significant inhibition against eight cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antimicrobial and Anticancer Activity
Hafez, El-Gazzar, & Al-Hussain (2016) synthesized compounds, including derivatives of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide, evaluating their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-inflammatory Evaluation
Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole, which are structurally related to the specified chemical. They found that most of these compounds had significant anti-inflammatory activities, with prostaglandin inhibition comparable to celecoxib, a reference control (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-17-5-3-2-4-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFCHLCTDXLGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)
![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)


![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)
![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)


![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)